

A Technical Guide to 2-Phenyl-3,6-dimethylmorpholine

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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3,6-dimethylmorpholine is a substituted phenylmorpholine derivative, placing it in a class of compounds known for their stimulant and anorectic effects. Structurally related to the well-characterized stimulant phenmetrazine, this compound has been the subject of interest for its potential pharmacological activity. This technical guide provides a comprehensive overview of the available information on **2-Phenyl-3,6-dimethylmorpholine**, including its chemical identity, potential pharmacological profile based on related compounds, and hypothesized mechanisms of action. Due to the limited publicly available data on this specific molecule, information from closely related analogues is presented to provide a foundational understanding for research and development professionals.

Chemical Identification and Properties

A critical aspect of any chemical entity is its unambiguous identification. For **2-Phenyl-3,6-dimethylmorpholine**, there has been some ambiguity in its registered CAS number. Based on available database information, the following has been clarified:

Identifier	Value	Reference
Chemical Name	2-Phenyl-3,6-dimethylmorpholine	
Synonym	6-Methylphenmetrazine	[1][2]
CAS Number (Free Base)	92903-00-9	[1][2][3]
CAS Number (Hydrochloride Salt)	92902-99-3	[4][5][6][7][8][9]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molar Mass	191.27 g/mol	

Pharmacological Profile (Inferred from Analogues)

Direct quantitative pharmacological data for **2-Phenyl-3,6-dimethylmorpholine** is not readily available in the public domain. However, the pharmacological profile can be inferred from the extensive research on substituted phenylmorpholines.[10][11] These compounds typically act as monoamine transporter ligands, modulating the levels of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft.[10]

Based on the structure of **2-Phenyl-3,6-dimethylmorpholine** and the known activities of its isomers and analogues, it is hypothesized to function as a monoamine reuptake inhibitor or releasing agent.[3][12] Anecdotal reports suggest potential anorectic effects, though with limited stimulant activity.[3]

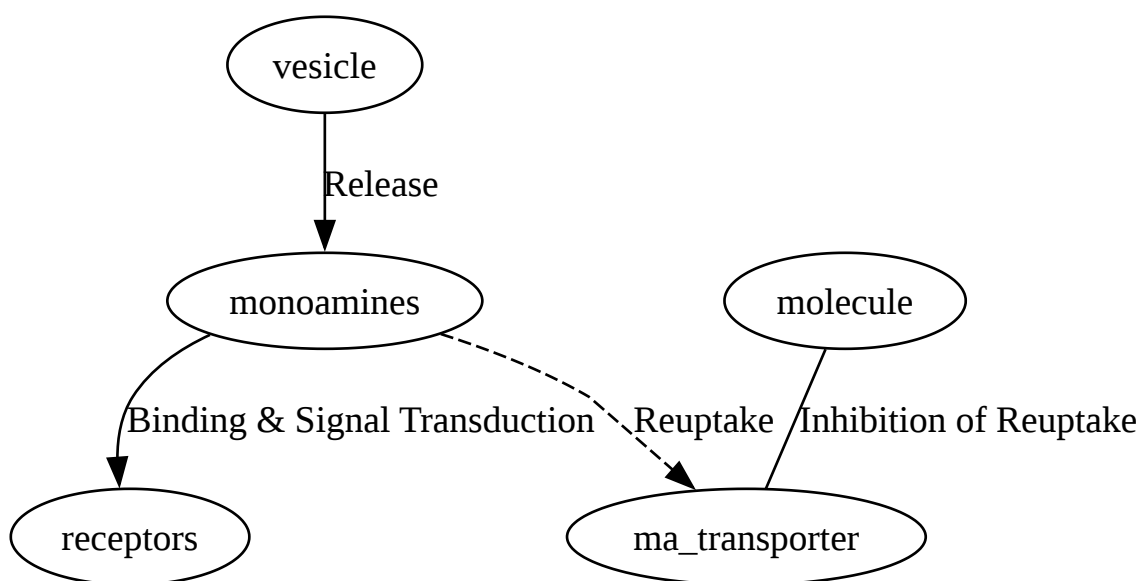
For comparative purposes, the monoamine transporter activity of the parent compound, 2-phenylmorpholine, and the closely related phenmetrazine are presented below.

Compound	Dopamine Transporter (DAT) EC ₅₀ (nM)	Norepinephrine Transporter (NET) EC ₅₀ (nM)	Serotonin Transporter (SERT) EC ₅₀ (nM)
2-Phenylmorpholine	86	79	20,260
Phenmetrazine	70 - 131	29 - 50.4	7,765 - >10,000

Data for 2-Phenylmorpholine and Phenmetrazine from rat brain synaptosome assays.[13] EC₅₀ values represent the concentration required to elicit a 50% maximal response (neurotransmitter release). Lower values indicate higher potency.

Postulated Mechanism of Action

The primary mechanism of action for many substituted phenylmorpholines involves their interaction with the dopamine, norepinephrine, and serotonin transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.

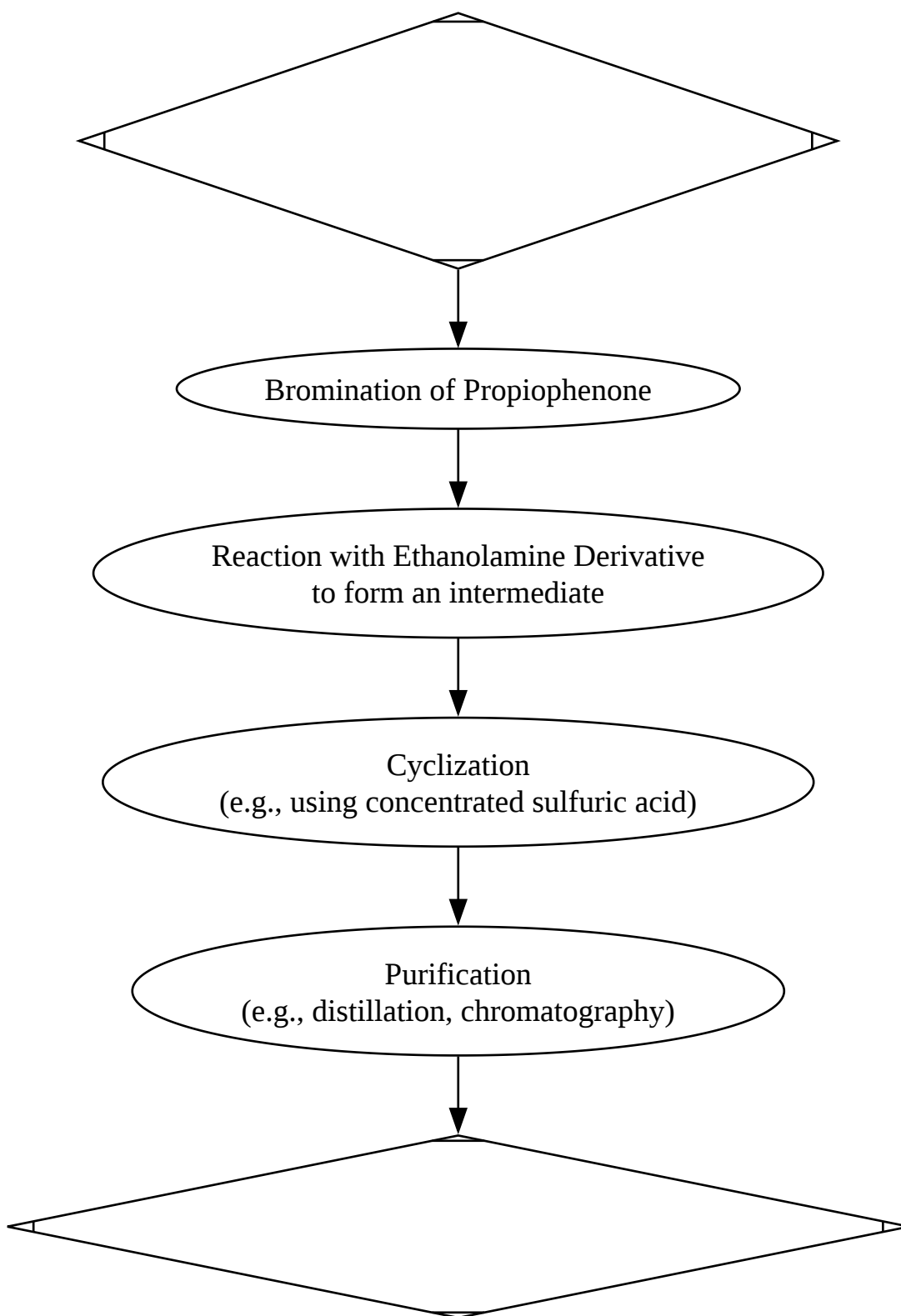


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Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Phenyl-3,6-dimethylmorpholine** is not publicly available, a general synthesis is cited in German patent DE1143201.[3] The synthesis of related phenylmorpholine analogues often involves the cyclization of a substituted diethanolamine derivative.[14] A plausible synthetic approach, based on methods for similar compounds, is outlined below.[15][16]

Hypothetical Synthesis Workflow



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Monoamine Transporter Activity Assay (General Protocol)

The following is a generalized protocol for assessing the in vitro activity of a compound at monoamine transporters, based on methods used for analogous compounds.[\[15\]](#)

- Preparation of Synaptosomes:
 - Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer.
 - The homogenate is centrifuged at a low speed to remove cellular debris.
 - The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes.
 - The synaptosome pellet is resuspended in a suitable assay buffer.
- Uptake Inhibition Assay:
 - Synaptosomes are pre-incubated with varying concentrations of the test compound (**2-Phenyl-3,6-dimethylmorpholine**).
 - A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
 - The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).
 - Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis:
 - The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Conclusion

2-Phenyl-3,6-dimethylmorpholine represents an intriguing but under-characterized member of the substituted phenylmorpholine class. While its precise pharmacological profile remains to be fully elucidated through empirical studies, its structural similarity to known monoamine transporter ligands provides a strong basis for its hypothesized mechanism of action. This guide serves as a foundational resource for researchers, summarizing the current state of knowledge and providing a framework for future investigation into the synthesis, pharmacology, and potential therapeutic applications of this compound. Further research is warranted to isolate and characterize the specific stereoisomers of **2-Phenyl-3,6-dimethylmorpholine** and to determine their individual contributions to its overall pharmacological effect.

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